N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

Description

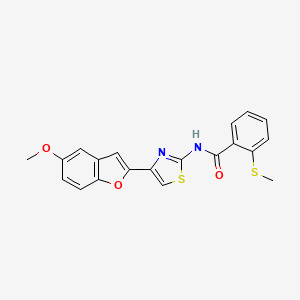

N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide is a benzamide-thiazole hybrid compound characterized by a 5-methoxybenzofuran moiety attached to the 4-position of the thiazole ring and a methylthio (-SMe) group at the 2-position of the benzamide (Figure 1).

Properties

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c1-24-13-7-8-16-12(9-13)10-17(25-16)15-11-27-20(21-15)22-19(23)14-5-3-4-6-18(14)26-2/h3-11H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKMJOATONBERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide, with the CAS number 946312-48-7, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, based on diverse scientific studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 394.4 g/mol

- Chemical Structure : The compound features a thiazole ring, a methoxybenzofuran moiety, and a methylthio group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research on related thiazole derivatives indicates their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Key Findings:

- Mechanism of Action : These compounds bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

- In Vitro Studies : SMART compounds (a class of thiazole derivatives) demonstrated equipotent inhibition of both parental and multidrug-resistant (MDR) cancer cell lines, suggesting effectiveness against drug-resistant tumors .

- In Vivo Efficacy : In animal models (e.g., human prostate and melanoma xenografts), treatment with these compounds resulted in significant tumor growth inhibition without apparent neurotoxicity .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied, revealing their effectiveness against various bacterial strains.

Research Insights:

- Broad Spectrum Activity : Compounds featuring thiazole rings have shown potent activity against both Gram-positive and Gram-negative bacteria .

- Combination Therapies : The efficacy of these compounds is enhanced when used in conjunction with cell-penetrating peptides, indicating a promising strategy for developing hybrid antimicrobials .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial effects, this compound may possess anti-inflammatory properties.

Evidence:

- Inflammation Models : Related compounds have been shown to reduce inflammatory markers in various in vitro models, suggesting potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | Induces apoptosis in cancer cells; effective against MDR |

| Antimicrobial | Disruption of bacterial cell function | Potent against multiple bacterial strains |

| Anti-inflammatory | Reduction of inflammatory markers | Potential therapeutic applications in inflammation |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s 5-methoxybenzofuran-thiazole core distinguishes it from analogs with simpler aryl or heteroaryl substituents. Key comparisons include:

Table 1: Substituent Variations in Thiazole-Linked Benzamides

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- Melting Points : The target’s melting point is unreported, but analogs with rigid structures (e.g., 8c in , mp 210°C) suggest higher thermal stability due to planarity.

- IR Spectroscopy : The benzamide carbonyl (C=O) is expected near 1605–1680 cm⁻¹, consistent with analogs (–2, 9). The methylthio group may show C-S stretches near 650–700 cm⁻¹.

- ¹H NMR : The 5-methoxybenzofuran’s protons would appear as distinct singlets (δ 6.8–7.5 for benzofuran, δ 3.8–4.0 for -OMe), differing from pyridine (δ 7.3–8.5) or halogenated aryl signals.

Yield Considerations :

- Yields for benzamide-thiazole hybrids vary widely (e.g., 41–80% in ).

Q & A

Q. What are the optimal synthetic routes for N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Thiazole ring formation : React α-haloketones with thiourea derivatives under acidic/basic conditions (e.g., ethanol or DMF at 60–80°C) .

- Benzamide coupling : Use 2-(methylthio)benzoyl chloride or activated esters (e.g., HATU/DCC) with the thiazole-amine intermediate in inert solvents (e.g., dichloromethane) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) to achieve >95% purity .

Key parameters : Temperature control (reflux vs. room temperature), stoichiometric ratios (1:1.2 for amine:acylating agent), and catalyst selection (e.g., pyridine for HCl scavenging) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : Confirm regiochemistry of the thiazole and benzofuran moieties (e.g., H NMR: δ 7.8–8.1 ppm for thiazole protons; C NMR: 160–165 ppm for amide carbonyl) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 435.12) and fragmentation patterns .

- X-ray crystallography : Resolve stereoelectronic effects (e.g., hydrogen bonding between amide N–H and thiazole N atoms, as seen in analogous thiazoles) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its anticancer activity and elucidate mechanisms of action?

- Cell line panels : Test against NCI-60 cell lines (e.g., melanoma MDA-MB-435, breast MCF7) with IC determination via MTT assays .

- Mechanistic assays :

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?

- Substituent variation :

- Benzofuran : Replace 5-methoxy with ethoxy or nitro groups to modulate electron density .

- Thiazole : Introduce methyl/chloro substituents at C4 to sterically hinder off-target interactions .

- Benzamide : Replace methylthio with sulfonyl or amino groups to improve solubility .

- In silico tools : Use CoMFA or molecular dynamics to predict bioactivity cliffs .

Q. How should contradictory data in biological activity across studies be resolved?

- Dose-response validation : Re-test activity in standardized assays (e.g., ATP-based viability vs. resazurin assays) .

- Orthogonal assays : Confirm target specificity (e.g., kinase profiling panels to rule out promiscuity) .

- Batch variability : Characterize compound stability (HPLC purity checks pre- and post-assay) .

Q. What are the key considerations for assessing its chemical stability under physiological conditions?

- Hydrolysis : Monitor amide bond cleavage in PBS (pH 7.4) at 37°C via LC-MS; half-life >24 hours suggests suitability for in vivo studies .

- Oxidative stability : Test methylthio → sulfoxide conversion using HO; stabilize with antioxidants (e.g., BHT) in formulations .

- Storage : Lyophilize and store at –80°C under argon to prevent dimerization .

Q. Which methodologies are effective for studying protein-ligand interactions?

Q. How can reaction mechanisms for its synthetic intermediates be validated?

- Isotopic labeling : Use O-water to track hydrolysis pathways in amide bond formation .

- Kinetic studies : Monitor intermediates via in situ IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm) .

- DFT calculations : Model transition states for cyclocondensation steps (e.g., thiazole ring closure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.